

Application Notes and Protocols: Sodium Tartrate in Electroplating Baths for Copper Deposition

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Compound of Interest

Compound Name: Sodium Tartrate

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **sodium tartrate** in electroplating baths for copper deposition. **Sodium tartrate** serves as a key complexing agent, influencing the stability of the plating bath and the quality of the deposited copper layer.

Introduction

Copper electroplating is a critical process in various fields, including electronics, materials science, and the manufacturing of drug delivery systems. The quality of the copper deposit is highly dependent on the composition of the electroplating bath. **Sodium tartrate**, often used in the form of potassium **sodium tartrate** (Rochelle salt), is a widely employed additive in alkaline copper plating baths. It acts as a complexing agent, forming stable complexes with copper ions. This complexation prevents the precipitation of copper hydroxide in alkaline solutions and helps to control the rate of copper deposition, leading to smoother and more uniform coatings.

The use of tartrate-based baths is a safer alternative to traditional cyanide-based baths. Research indicates that the presence of tartrate in the electrolyte can limit the hydrogen evolution reaction and impede the reduction of copper ions on the electrode surface.^{[1][2]} This controlled deposition process is crucial for achieving desired film properties such as good adhesion, uniform thickness, and specific surface morphology.

Experimental Protocols

Preparation of Alkaline Copper-Tartrate Electroplating Bath

This protocol describes the preparation of a standard alkaline copper electroplating bath using **sodium tartrate** as the primary complexing agent.

Materials:

- Copper (II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- **Sodium tartrate** ($\text{Na}_2\text{C}_4\text{H}_4\text{O}_6 \cdot 2\text{H}_2\text{O}$) or Potassium **sodium tartrate** ($\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$ - Rochelle salt)
- Sodium hydroxide (NaOH)
- Deionized water

Equipment:

- Glass beaker
- Magnetic stirrer and stir bar
- pH meter
- Heating plate (optional)
- Graduated cylinders
- Weighing balance

Procedure:

- Dissolve **Sodium Tartrate**: In a glass beaker, dissolve the desired amount of **sodium tartrate** in deionized water with continuous stirring. Gentle heating may be applied to facilitate dissolution.

- **Add Copper Sulfate:** Slowly add the copper (II) sulfate pentahydrate to the tartrate solution while stirring continuously. A clear, deep blue solution should form as the copper ions are complexed by the tartrate.
- **Adjust pH:** Carefully add a solution of sodium hydroxide (e.g., 1 M) dropwise to the copper-tartrate solution to adjust the pH to the desired alkaline range (typically pH 9-13).^[3] Monitor the pH using a calibrated pH meter. The solution will change color as the pH increases.
- **Final Volume Adjustment:** Add deionized water to reach the final desired volume of the plating bath.
- **Filtration (Optional):** For high-purity applications, filter the solution to remove any undissolved impurities.

Example Bath Composition:

Component	Concentration (g/L)
Copper (II) Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)	20 - 40
Potassium Sodium Tartrate (Rochelle Salt)	40 - 80
Sodium Hydroxide (NaOH)	To adjust pH to 11-12.5

Copper Electroplating Protocol

This protocol outlines the steps for electroplating a conductive substrate using the prepared alkaline copper-tartrate bath.

Materials:

- Alkaline copper-tartrate electroplating bath
- Substrate to be plated (e.g., steel, brass)
- Pure copper anode
- Deionized water

- Appropriate cleaning and activation solutions (e.g., degreaser, acid dip)

Equipment:

- Electroplating tank (beaker or specialized cell)
- DC power supply
- Anode and cathode holders
- Connecting wires with alligator clips
- Magnetic stirrer (optional, for agitation)

Procedure:

- Substrate Preparation:
 - Thoroughly clean the substrate to remove any grease, oil, or oxides. This typically involves a degreasing step followed by an acid dip to activate the surface.
 - Rinse the substrate with deionized water after each cleaning step.
- Electroplating Setup:
 - Pour the copper-tartrate electroplating bath into the plating tank.
 - Place the pure copper anode and the prepared substrate (cathode) into the bath, ensuring they are parallel to each other and do not touch.
 - Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.
- Electrodeposition:
 - Turn on the DC power supply and adjust the current density to the desired value.
 - The deposition time will depend on the desired thickness of the copper coating.

- Gentle agitation of the bath can improve the uniformity of the deposit.
- Post-Treatment:
 - Once the desired plating time is reached, turn off the power supply.
 - Remove the plated substrate from the bath and rinse it thoroughly with deionized water.
 - Dry the plated substrate using a stream of air or in a desiccator.

Data Presentation

The following tables summarize the influence of various parameters on the copper deposition process in tartrate-containing baths.

Table 1: Effect of Bath Composition and Operating Parameters on Deposition Rate (Electroless Plating)

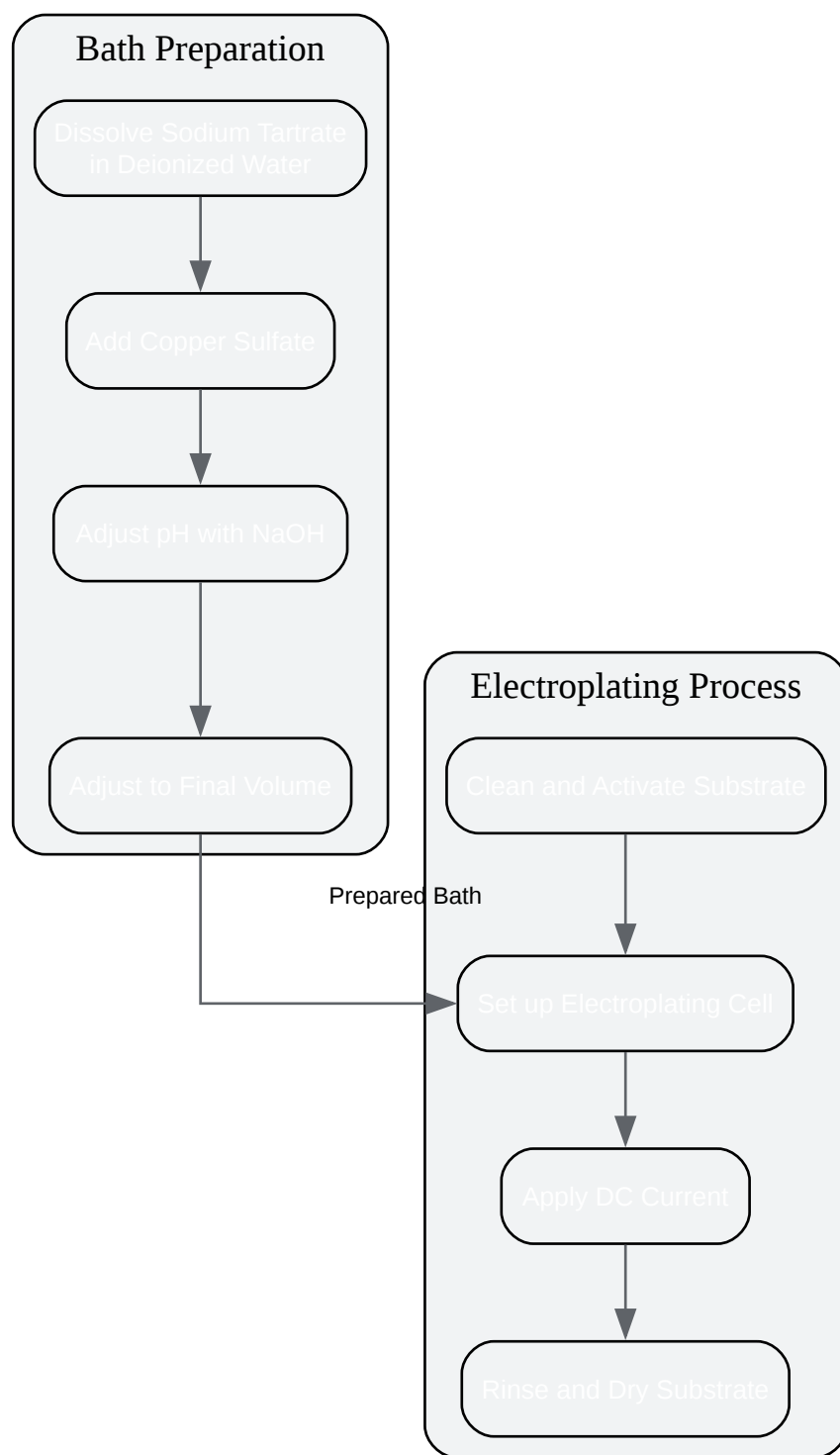
CuSO₄·5H₂O (g/L)	Potassium Sodium Tartrate (g/L)	EDTA·2Na (g/L)	HCHO (ml/L)	pH	Temperature (°C)	Deposition Rate (μm/h)	Reference
5.0	5.0	21	16	12.75	50	3.4	[4]
16	30	20	5	12.5-13.0	40-50	-	[4]

Table 2: Influence of Operating Parameters on Copper Deposit Properties (General Electroplating)

Parameter	Range/Value	Effect on Deposit
Current Density	Low	Can lead to porous films with defects.[5]
High	Can result in denser films with smaller grains.[5] However, excessively high current can lead to spongy or dendritic deposits.[5] High current densities can also cause "burning" and dullness without proper agitation.	
pH	9.0 - 13.0	The optimal pH for alkaline baths can range from 9.0 to 13.0.[3] Increasing the pH up to a certain point can increase the deposition rate.[6] Very high pH can cause precipitation of metal hydroxides, reducing plating efficiency.[7]
Temperature	40 - 60 °C	Higher temperatures generally increase the rate of deposition. [8]
Agitation	Present	Proper agitation helps in obtaining maximum brightness and prevents high-current-density burning.

Diagrams

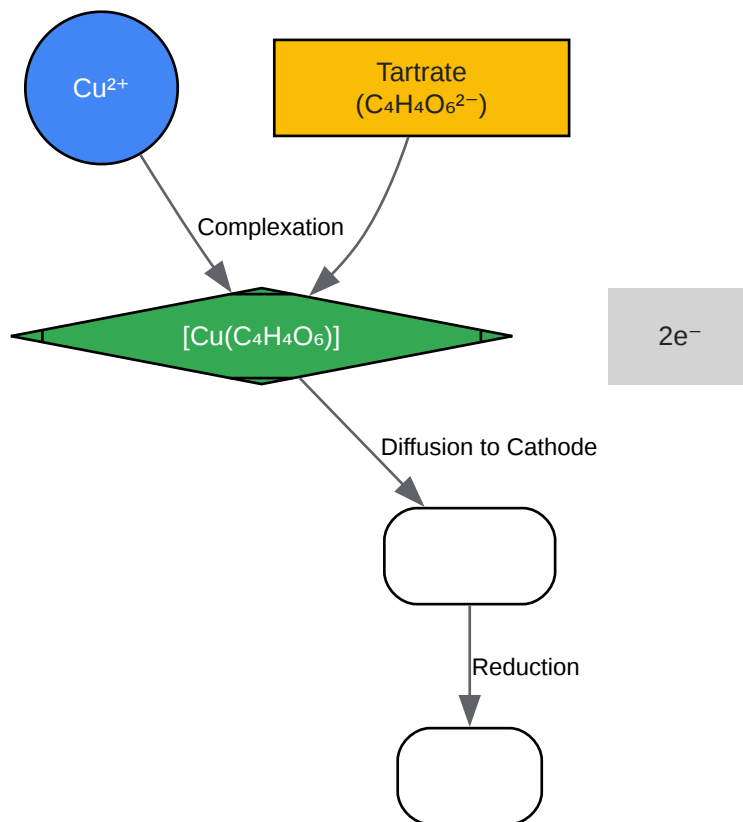
Logical Workflow for Bath Preparation and Electroplating



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Caption: Workflow for copper electroplating bath preparation and the subsequent plating process.

Mechanism of Copper Ion Complexation by Tartrate



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Caption: Simplified representation of copper ion complexation by tartrate and subsequent reduction at the cathode.

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References

- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Improving the Electroplating Process Using pH Control | Sensorex [sensorex.com]

- 4. researchgate.net [researchgate.net]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. sciencing.com [sciencing.com]
- 8. proplate.com [proplate.com]
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